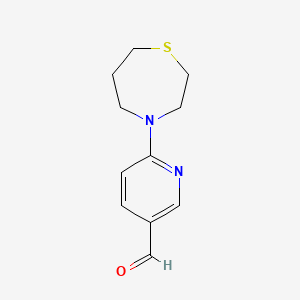
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound features a pyridine ring substituted with a thiazepane moiety and an aldehyde group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 1,4-thiazepane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: 6-(1,4-Thiazepan-4-YL)pyridine-3-carboxylic acid.
Reduction: 6-(1,4-Thiazepan-4-YL)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring and thiazepane moiety may facilitate binding to these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the thiazepane moiety, making it less versatile in certain synthetic applications.
6-(1,4-Thiazepan-4-YL)pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, which can affect its reactivity and applications.
Uniqueness
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is unique due to the presence of both the thiazepane moiety and the aldehyde group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
6-(1,4-thiazepan-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-9-10-2-3-11(12-8-10)13-4-1-6-15-7-5-13/h2-3,8-9H,1,4-7H2 |
Clave InChI |
JNJCMVFSSWFDLK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCSC1)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


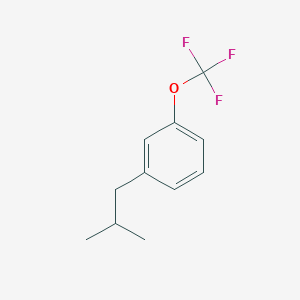

![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
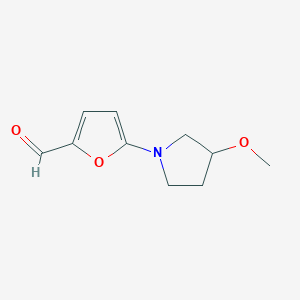
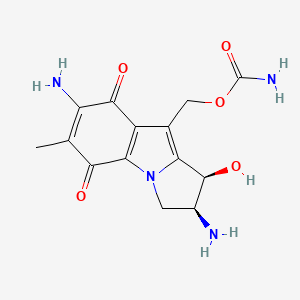
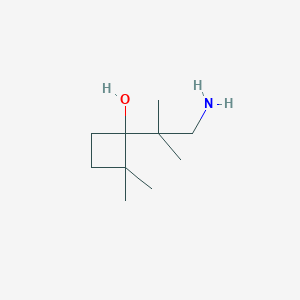
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
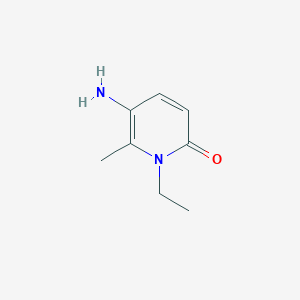
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
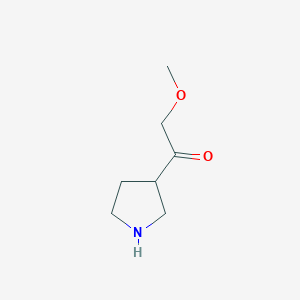

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
